3,3,6,6-tetramethyl-10-(4-methylbenzyl)-9-(4-methylphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple methyl and phenyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones with aromatic aldehydes under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the process may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE include:
- 3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 9-Isopropyl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione .
Uniqueness
The uniqueness of 3,3,6,6-TETRAMETHYL-9-(4-METHYLPHENYL)-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific structural arrangement, which imparts distinct chemical and physical properties. These properties make it particularly valuable for certain applications in research and industry .
Properties
Molecular Formula |
C32H37NO2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-9-(4-methylphenyl)-10-[(4-methylphenyl)methyl]-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C32H37NO2/c1-20-7-11-22(12-8-20)19-33-24-15-31(3,4)17-26(34)29(24)28(23-13-9-21(2)10-14-23)30-25(33)16-32(5,6)18-27(30)35/h7-14,28H,15-19H2,1-6H3 |
InChI Key |
PQBNBVQDAREKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC=C(C=C5)C)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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